molecular formula C4H6N4O4S B2707165 1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole CAS No. 346631-21-8

1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole

Cat. No.: B2707165
CAS No.: 346631-21-8
M. Wt: 206.18
InChI Key: QHLAYIJLTRDSOE-UHFFFAOYSA-N
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Description

1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a methyl group, a methylsulfonyl group, and a nitro group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the reaction of methylhydrazine with a suitable precursor, followed by nitration and sulfonation reactions. The reaction conditions typically involve the use of solvents such as ethanol and acetone, and the reactions are carried out under controlled temperatures and pH conditions .

Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods are optimized for large-scale production and may include additional purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include sulfone, amine, and substituted triazole derivatives .

Scientific Research Applications

1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in other similar compounds.

Biological Activity

1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole is a heterocyclic compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of functional groups, including a methyl group, a methylsulfonyl group, and a nitro group, which contribute to its biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Target Interactions
this compound interacts with various biological targets such as enzymes and receptors. The triazole ring structure allows for binding through weak interactions like hydrogen bonding and van der Waals forces, affecting multiple biochemical pathways .

Biochemical Pathways
Triazoles are known for their broad spectrum of biological activities. They can influence pathways related to antimicrobial action, anti-inflammatory responses, and potential anticancer effects. This compound's specific interactions may lead to the modulation of cytokine release and cell proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

  • Bacterial Activity : The compound has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Fungal Activity : It has been evaluated against pathogenic fungi like Candida albicans, showing antifungal activity that surpasses some conventional antifungal agents .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. In experimental models, it demonstrated the ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Emerging research highlights the anticancer properties of this compound. Studies have indicated that derivatives of triazoles exhibit cytotoxic effects on various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .

Study 1: Antimicrobial Evaluation

A study conducted on several triazole derivatives including this compound reported significant antibacterial activity against Bacillus subtilis with MIC values ranging from 0.5 to 1 µg/mL. The results indicate that modifications in the triazole structure can enhance antimicrobial efficacy .

Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, compounds similar to this compound were tested for their ability to inhibit COX enzymes. The findings revealed that certain derivatives effectively inhibited COX-2 activity more than COX-1, suggesting selective anti-inflammatory potential .

Comparative Analysis

The biological activity of this compound can be compared with other triazole derivatives:

Compound NameAntimicrobial Activity (MIC)Anti-inflammatory ActivityAnticancer Activity
This compound Moderate (0.5 - 1 µg/mL)HighSignificant
5-Methylsulfonyl-3-nitro-1,2,4-triazole Lower than aboveModerateLow
1-Methyl-3-nitro-1,2,4-triazole LowLowModerate

Properties

IUPAC Name

1-methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O4S/c1-7-4(13(2,11)12)5-3(6-7)8(9)10/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLAYIJLTRDSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346631-21-8
Record name 5-methanesulfonyl-1-methyl-3-nitro-1H-1,2,4-triazole
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